Cas no 2098045-99-7 (N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine)

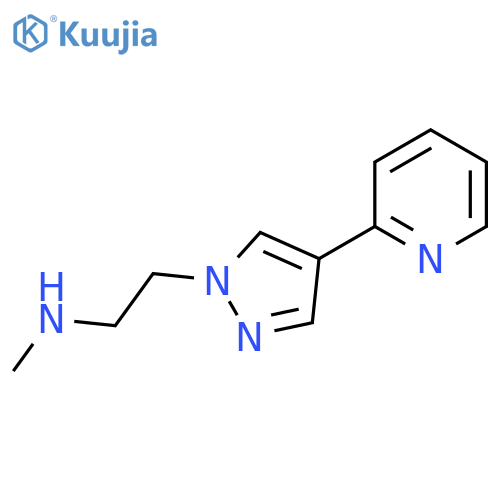

2098045-99-7 structure

商品名:N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

CAS番号:2098045-99-7

MF:C11H14N4

メガワット:202.255661487579

CID:5048389

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

- N-methyl-2-(4-pyridin-2-ylpyrazol-1-yl)ethanamine

- N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

-

- インチ: 1S/C11H14N4/c1-12-6-7-15-9-10(8-14-15)11-4-2-3-5-13-11/h2-5,8-9,12H,6-7H2,1H3

- InChIKey: BHIILUHJYRSDMO-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(C2C=CC=CN=2)C=N1)CCNC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 185

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 42.7

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-5717-0.5g |

N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 95%+ | 0.5g |

$551.0 | 2023-09-06 | |

| Life Chemicals | F2198-5717-5g |

N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 95%+ | 5g |

$1909.0 | 2023-09-06 | |

| Life Chemicals | F2198-5717-2.5g |

N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 95%+ | 2.5g |

$1267.0 | 2023-09-06 | |

| TRC | N303551-1g |

n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 1g |

$ 570.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5717-1g |

N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 95%+ | 1g |

$580.0 | 2023-09-06 | |

| TRC | N303551-100mg |

n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5717-0.25g |

N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 95%+ | 0.25g |

$523.0 | 2023-09-06 | |

| TRC | N303551-500mg |

n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 500mg |

$ 365.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5717-10g |

N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098045-99-7 | 95%+ | 10g |

$2675.0 | 2023-09-06 |

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

2098045-99-7 (N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量